molecular formula C12H16ClNO2 B1598225 Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 100282-49-3

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B1598225
CAS No.: 100282-49-3
M. Wt: 241.71 g/mol
InChI Key: VPYCRWKAAFUDHE-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context and Development

The development of carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester is intrinsically linked to the broader history of tert-butyloxycarbonyl protecting group chemistry pioneered by Louis A. Carpino in the mid-20th century. Carpino's groundbreaking work established the tert-butyloxycarbonyl group as a protecting group for amino acids, facilitating peptide synthesis through its unique acid-labile properties. The tert-butyloxycarbonyl protecting group combined temporary amino protection with greater acid lability compared to previously available benzyloxycarbonyl protecting groups, enabling new synthetic strategies in peptide chemistry. This innovation proved particularly valuable for solid-phase peptide synthesis, where the rapid removal of tert-butyloxycarbonyl groups by trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane became standard methodology. The synthetic accessibility and stability of tert-butyloxycarbonyl amino acids, which are typically crystalline and stable at room temperature, contributed to their widespread adoption in automated peptide synthesis and parallel synthesis applications.

The specific compound carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester emerged as researchers explored variations in the aromatic portion of carbamate structures to optimize specific chemical and physical properties. The incorporation of chloro and methyl substituents on the phenyl ring was designed to modulate electronic and steric effects, influencing both reactivity patterns and chromatographic behavior. These modifications proved particularly valuable in developing chiral stationary phases for enantioseparations, where the electronic properties of the substituents directly impact chiral recognition capabilities. The compound's development reflected the broader trend in medicinal chemistry toward creating specialized protecting groups and intermediates that could withstand specific reaction conditions while providing orthogonal reactivity profiles.

Research into tert-butyloxycarbonyl methodology expanded beyond simple amino acid protection to encompass diverse aromatic systems, including halogenated and methylated derivatives. The systematic exploration of substituent effects on carbamate stability and reactivity led to the identification of compounds like carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester as valuable synthetic intermediates. The compound's unique substitution pattern provides both electron-withdrawing effects from the chloro group and electron-donating effects from the methyl group, creating a balanced electronic environment that influences both chemical reactivity and physical properties such as solubility and crystallinity.

Nomenclature and Identification Systems

International Union of Pure and Applied Chemistry Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is systematically named as tert-butyl N-(3-chloro-4-methylphenyl)carbamate. This naming convention reflects the hierarchical structure of the molecule, beginning with the alkyl portion of the ester (tert-butyl), followed by the carbamate functional group designation, and concluding with the substituted phenyl ring description. The systematic name clearly indicates the positions of the chloro substituent at the 3-position and the methyl substituent at the 4-position of the phenyl ring, providing unambiguous structural identification. The International Union of Pure and Applied Chemistry system ensures consistent nomenclature across scientific literature and databases, facilitating accurate communication and literature searches.

The carbamate functional group designation in the International Union of Pure and Applied Chemistry name reflects the compound's classification as an ester of carbamic acid, where the nitrogen atom is bonded to the substituted phenyl ring and the carbonyl carbon is esterified with the tert-butyl group. This naming approach distinguishes carbamates from related compound classes such as ureas or amides, providing clear structural information about the connectivity and functional group relationships within the molecule. The precise positional indicators (3-chloro-4-methyl) eliminate any ambiguity regarding the substitution pattern on the aromatic ring, which is crucial for distinguishing between constitutional isomers that might have different chemical and biological properties.

Common Synonyms and Alternative Designations

The compound is known by several alternative names in chemical literature and commercial databases, reflecting different naming conventions and historical usage patterns. The most commonly encountered synonym is carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester, which follows the traditional carbamic acid derivative nomenclature approach. This alternative name emphasizes the carbamate's derivation from carbamic acid and explicitly identifies the 1,1-dimethylethyl group as the ester-forming alcohol component. Another frequently used designation is (3-chloro-4-methyl-phenyl)-carbamic acid tert-butyl ester, which places the substituted phenyl group first in the name structure.

Commercial suppliers and chemical databases often use abbreviated or simplified names for practical purposes, such as tert-butyl (3-chloro-4-methylphenyl)carbamate, which provides essential structural information in a more concise format. Some databases also employ systematic designations that include stereochemical descriptors or configuration indicators, although this compound does not contain chiral centers requiring such specification. The variety of naming conventions reflects the evolution of chemical nomenclature systems and the diverse needs of different user communities, from synthetic chemists to regulatory agencies.

Technical literature may also reference this compound using structure-based abbreviations or code names, particularly in the context of protecting group methodology or synthetic route development. However, the International Union of Pure and Applied Chemistry systematic name remains the preferred designation for formal scientific communication and regulatory documentation. The multiple naming conventions necessitate careful attention to structural verification when conducting literature searches or procuring chemical materials, as different names may be used in different contexts or databases.

Registry Numbers and Database Classifications

The compound is assigned Chemical Abstracts Service registry number 100282-49-3, which serves as a unique identifier in chemical databases and regulatory systems worldwide. This registry number provides unambiguous identification regardless of nomenclature variations or language differences, facilitating international commerce and scientific communication. The Chemical Abstracts Service registry system ensures that each distinct chemical substance receives a unique identifier, preventing confusion that might arise from multiple naming conventions or structural variations.

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYCRWKAAFUDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406853
Record name Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100282-49-3
Record name Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkyl Chloroformate Method

The most common and classical approach to prepare carbamates is the reaction of an aromatic amine with an alkyl chloroformate, such as tert-butyl chloroformate, in the presence of a base (e.g., triethylamine). This method proceeds via nucleophilic attack of the amine on the chloroformate carbonyl carbon, displacing chloride and forming the carbamate ester.

  • Advantages: High yields, straightforward procedure.
  • Limitations: Requires excess chloroformate for complete conversion; handling of reactive chloroformates necessitates careful control.

Mixed Carbonate Reagents

An alternative involves the use of mixed carbonates such as di(2-pyridyl) carbonate (DPC), which can be synthesized from 2-hydroxypyridine and triphosgene in the presence of triethylamine. The mixed carbonate reacts with the aromatic amine to form the carbamate under mild conditions.

  • Advantages: High efficiency, milder reaction conditions, and avoidance of excess chloroformate.
  • Example: The reaction of DPC with 3-chloro-4-methylphenyl amine and tert-butanol or tert-butyl alcohol derivatives produces the desired carbamate ester.

Modified Curtius Rearrangement

For aromatic carbamates, a modified Curtius rearrangement can be employed starting from aromatic carboxylic acids. The process involves formation of an acyl azide intermediate by reaction with sodium azide and chloroformates or di-tert-butyl dicarbonate, followed by thermal rearrangement to the isocyanate intermediate, which is then trapped by tert-butanol to yield the carbamate.

  • Notes: Aromatic acyl azides are more stable than aliphatic ones, requiring higher temperatures (~75 °C) for rearrangement.

Catalytic Methods Using Indium

Recent advances include catalytic synthesis using indium metal as a promoter, which enables carbamate formation from amines and alkyl chloroformates with equimolar amounts of reagents under mild conditions. This method is selective and efficient for sterically hindered amines and can be applied to aromatic amines like 3-chloro-4-methylphenyl amine.

Detailed Preparation Procedure for Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester

Starting Materials

  • 3-chloro-4-methylphenyl amine (aromatic amine substrate)
  • tert-butyl chloroformate (alkyl chloroformate reagent)
  • Base: Triethylamine or potassium hydride (depending on method)
  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)
  • Optional catalysts or promoters (e.g., indium metal for catalytic methods)

Representative Synthetic Route

Step Reagents & Conditions Description Outcome
1 Dissolve 3-chloro-4-methylphenyl amine in dry solvent (e.g., DCM) at 0°C Prepare amine solution under inert atmosphere Ready for nucleophilic attack
2 Add triethylamine as base Neutralizes HCl formed during reaction Maintains reaction pH
3 Slowly add tert-butyl chloroformate dropwise Formation of carbamate via nucleophilic substitution Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester forms
4 Stir at 0°C to room temperature for 1-3 hours Complete reaction Maximize yield
5 Work-up: Wash with water, extract organic layer, dry over MgSO4 Purification Removal of by-products and salts
6 Purify by recrystallization or chromatography Obtain pure carbamate Product purity >95%

Alternative Method Using Mixed Carbonates

  • Prepare di(2-pyridyl) carbonate from 2-hydroxypyridine and triphosgene.
  • React mixed carbonate with 3-chloro-4-methylphenyl amine and tert-butanol in the presence of triethylamine.
  • Isolate carbamate product with good yield and purity.

Notes on Reaction Conditions

  • Temperature control is critical to avoid side reactions.
  • Use of dry solvents and inert atmosphere (nitrogen or argon) improves yield.
  • Stoichiometric ratios of reagents optimized to minimize excess reagent use.

Research Findings and Comparative Analysis

Method Yield (%) Reaction Time Advantages Limitations
Alkyl chloroformate method 80-95 1-3 hours High yield, simple setup Requires excess chloroformate
Mixed carbonate method 75-90 2-4 hours Mild conditions, less reagent excess Preparation of mixed carbonate needed
Modified Curtius rearrangement 60-85 Several hours (higher temp) Useful for aromatic substrates Requires thermal rearrangement
Indium-catalyzed method 85-92 1-2 hours Catalytic, selective, mild Indium metal cost and availability

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce a corresponding carbamate, while reduction may yield an amine derivative .

Scientific Research Applications

Agricultural Applications

Pesticide and Herbicide Synthesis
Carbamic acid esters are often utilized as intermediates in the synthesis of pesticides and herbicides. The unique structure of (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester allows for modifications that can enhance the efficacy of these agricultural chemicals. For instance:

  • Case Study : Research has indicated that derivatives of carbamic acid can exhibit significant insecticidal properties. A study demonstrated that certain derivatives showed higher toxicity against specific pests compared to traditional pesticides.

Pharmaceutical Applications

Biological Activity and Drug Development
Carbamic acid derivatives have been investigated for their potential biological activities, including antimicrobial properties and enzyme inhibition. The following applications are noteworthy:

  • Antimicrobial Properties : Studies have shown that some carbamic acid derivatives possess antimicrobial activity against various bacteria and fungi. For example, compounds structurally related to (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester have been tested for their ability to inhibit bacterial growth in vitro.
  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in drug design for treating diseases involving dysregulated enzymatic activity. For example, studies on protein tyrosine kinases have highlighted the potential of carbamic acid derivatives as inhibitors in cancer therapy .

Interaction Studies

Research has focused on the interaction of carbamic acid esters with biological molecules. These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates derived from this compound.

  • Reactivity with Biological Molecules : Interaction studies reveal how these compounds can modify biological pathways by interacting with enzymes or receptors, leading to therapeutic effects.

Mechanism of Action

The mechanism of action of carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester include:

Uniqueness

What sets carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester apart from these similar compounds is its specific ester group, which imparts unique reactivity and stability. This makes it particularly useful in applications where these properties are desired .

Biological Activity

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI), also known as tert-butyl N-(3-chloro-4-methylphenyl)carbamate, is a compound with a molecular formula of C11H14ClNO2 and a molecular weight of 239.69 g/mol. It is characterized by the presence of a chloro group at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition studies.

Antimicrobial Properties

Research indicates that carbamic acid derivatives exhibit a range of biological activities, including potential antimicrobial properties . Studies have shown that compounds similar to carbamic acid (9CI) can inhibit the growth of various bacterial strains. For instance, derivatives have been tested against gram-positive and gram-negative bacteria, revealing significant inhibitory effects at certain concentrations.

Enzyme Inhibition

Another important aspect of the biological activity of carbamic acid (9CI) involves its role as an enzyme inhibitor . The carbamate group can interact with active site residues of enzymes, leading to inhibition of their activity. This mechanism has been explored in various studies focusing on enzyme function and the development of inhibitors for therapeutic purposes.

Phytotoxicity Studies

In addition to its antimicrobial and enzyme inhibition properties, carbamic acid (9CI) has been evaluated for its phytotoxic effects . A study assessing the toxicity of various chemicals on plant species found that certain concentrations of carbamic acid derivatives could induce phytotoxic symptoms such as wilting and yellowing in treated plants . This highlights the compound's potential impact on agricultural systems.

Structure-Activity Relationship

The unique structural features of carbamic acid (9CI) contribute to its biological activity. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets. Comparative analysis with similar compounds reveals variations in biological activity based on structural modifications:

Compound NameCAS NumberMolecular FormulaKey Differences
Carbamic acid, (3-chloro-4-methylphenyl)-ethyl ester100282-49-3C12H16ClNO2Lacks tert-butyl group; different reactivity
Carbamic acid, (3-chloro-4-methylphenyl)-methyl ester100282-50-XC11H14ClNO2Contains a methyl instead of tert-butyl group
Carbamic acid, (3-chloro-4-methylphenyl)-propyl ester100282-51-YC13H18ClNO2Propyl group instead of tert-butyl; affects solubility and reactivity

Case Study 1: Antimicrobial Activity

In a controlled study, carbamic acid (9CI) was tested against E. coli and S. aureus strains. The results indicated an inhibition zone around agar plates treated with varying concentrations of the compound. The most effective concentration was found to be 0.5 mM, which exhibited significant antimicrobial activity compared to controls.

Case Study 2: Enzyme Inhibition

A separate investigation focused on the inhibition of acetylcholinesterase (AChE) by carbamic acid (9CI). The study demonstrated that at concentrations ranging from 0.1 mM to 1 mM, the compound effectively inhibited AChE activity, suggesting potential applications in treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Q & A

Synthesis and Optimization

Basic Question: What synthetic methodologies are recommended for preparing carbamic acid esters with tert-butyl groups, such as the target compound? Methodological Answer: A stereoselective approach using sodium borohydride as a reducing agent in a solvent mixture (e.g., alcohol and halogenated solvents) at low temperatures (-15°C to 0°C) is effective for analogous carbamic acid esters. For example, [(1S)-3-nitro-2-oxo-l-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester was reduced to its alcohol derivative with >78% yield and >99% chiral purity . Key steps include:

  • Solvent selection : Halogenated solvents improve reaction homogeneity.
  • Temperature control : Sub-zero temperatures minimize side reactions.
  • Workup : Neutralization and extraction to isolate the product.

Advanced Question: How can enantiomeric purity be optimized during synthesis? Methodological Answer: Optimize chiral resolution by:

  • Chiral catalysts : Use asymmetric catalysts (e.g., BINOL-derived ligands) to enhance stereocontrol.
  • Solvent polarity : Adjust alcohol-to-halogenated solvent ratios to influence transition-state stabilization .
  • Chromatographic purification : Chiral HPLC with cellulose-based columns (e.g., Chiralpak®) can achieve >99% enantiomeric excess .

Structural Characterization

Basic Question: What analytical techniques are suitable for confirming the molecular structure of this compound? Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., tert-butyl, 3-chloro-4-methylphenyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C13_{13}H18_{18}ClNO2_2 theoretical vs. observed mass).
  • Infrared (IR) spectroscopy : Identify carbamate C=O stretches (~1700 cm1^{-1}) and aromatic C-Cl bonds .

Advanced Question: How can stereochemical ambiguities in the carbamate moiety be resolved? Methodological Answer:

  • X-ray crystallography : Single-crystal analysis provides absolute configuration .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra for chiral centers .
  • Dynamic NMR : Study rotational barriers of the tert-butyl group to infer steric effects .

Stability and Reactivity

Basic Question: What decomposition products are expected under thermal stress? Methodological Answer: Thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) reveal decomposition pathways:

  • Primary products : CO, nitrogen oxides, and halogenated gases (e.g., HCl from chloro-substituents) .
  • Secondary products : Aromatic hydrocarbons from phenyl group degradation.

Advanced Question: How can kinetic stability under varying pH conditions be assessed? Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (pH 1–3) and basic (pH 9–12) conditions at 40–60°C.
  • HPLC monitoring : Track parent compound decay and identify degradation products (e.g., tert-butanol from ester hydrolysis) .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Data Contradiction and Mechanistic Analysis

Basic Question: How should researchers address contradictions in reported synthetic yields for similar carbamates? Methodological Answer:

  • Comparative analysis : Replicate methods from literature (e.g., sodium borohydride vs. lithium aluminum hydride reductions) .
  • Design of experiments (DoE) : Use factorial designs to test variables (solvent, temperature, stoichiometry).

Advanced Question: What mechanistic insights explain divergent reaction outcomes? Methodological Answer:

  • Computational studies : Density functional theory (DFT) to model transition states and identify rate-limiting steps .
  • Isotopic labeling : 18^{18}O tracing in the carbamate carbonyl group to track nucleophilic attack pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI)
Reactant of Route 2
Reactant of Route 2
Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester (9CI)

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